molecular formula C13H11IN2O4S B11525986 N-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B11525986
M. Wt: 418.21 g/mol
InChI Key: CMQREXITLAMMOC-BJMVGYQFSA-N
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Description

N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Similar in structure but lacks the hydroxy, iodine, and methoxy groups, resulting in different chemical and biological properties.

    2-Aminothiazole: Contains an amino group instead of the acetyl group, leading to different reactivity and applications.

    Thiazole-2-thiol:

The uniqueness of N-[(5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11IN2O4S

Molecular Weight

418.21 g/mol

IUPAC Name

N-[(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H11IN2O4S/c1-6(17)15-13-16-12(19)10(21-13)5-7-3-8(14)11(18)9(4-7)20-2/h3-5,18H,1-2H3,(H,15,16,17,19)/b10-5+

InChI Key

CMQREXITLAMMOC-BJMVGYQFSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C(=C2)I)O)OC)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)S1

Origin of Product

United States

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